6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
6-({4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.16714214 g/mol and the complexity rating of the compound is 851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin 5-HT1A and 5-HT2A receptors . These receptors are part of the group of G-protein-coupled membrane receptors located on the cell membrane of neurons and selected other cells, including smooth muscle, pancreatic β-cells, hepatocytes, and adipocytes . They mediate the action of serotonin both in the central nervous system and the periphery nerves .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT2A receptors, by binding to them. This binding can result in changes in the receptor’s activity, which can lead to alterations in the signaling pathways that the receptor is involved in . The equilibrium dissociation constant values of the tested compounds showed differential intrinsic activities of the agonist and antagonist modes .
Biochemical Pathways
The serotonin 5-HT1A and 5-HT2A receptors, which this compound targets, are involved in a variety of biochemical pathways. These pathways are related to various physiological processes, including mood regulation, anxiety, appetite, sleep, and more . The compound’s interaction with these receptors can therefore potentially affect these pathways and their downstream effects.
Pharmacokinetics
The design of the compound and its substituents were chosen with the intent of modifying physicochemical properties such as size, charge, and lipophilicity, which could potentially improve its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action would be dependent on its interaction with its targets, the 5-HT1A and 5-HT2A receptors. By binding to these receptors, the compound could potentially alter the signaling pathways they are involved in, leading to changes at the cellular level .
Properties
IUPAC Name |
6-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-4-2-3-5-21(17)32-16-23(29)25-10-12-26(13-11-25)33(30,31)20-14-18-6-7-22(28)27-9-8-19(15-20)24(18)27/h2-5,14-15H,6-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLAFYJBXFASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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